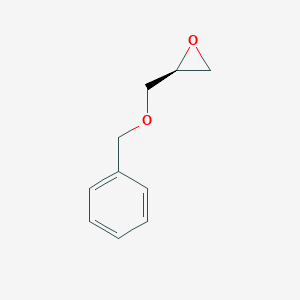

Benzyl (S)-(+)-Glycidyl Ether

Overview

Description

Benzyl (S)-(+)-Glycidyl Ether, also known as (S)-(+)-2-(Benzyloxymethyl)oxirane, is a chemical compound with the empirical formula C10H12O2 . It is used in various applications, including as a chiral catalyst and ligand .

Synthesis Analysis

The synthesis of Benzyl (S)-(+)-Glycidyl Ether involves the use of Williamson Ether Synthesis, where an alkoxide nucleophile reacts with an alkyl halide . It can also be used to prepare 1-octadecyl-3-O-benzyl-sn-glycerol, a key intermediate for the synthesis of triglycerides containing α-eleostearic acid .

Molecular Structure Analysis

The molecular weight of Benzyl (S)-(+)-Glycidyl Ether is 164.20 . Its SMILES string is C(OCc1ccccc1)[C@@H]2CO2 , which represents its molecular structure.

Chemical Reactions Analysis

Ethers, including Benzyl (S)-(+)-Glycidyl Ether, are known to undergo cleavage of the C–O bond when exposed to strong acids . This process involves the protonation of the ether oxygen to form a good leaving group, which can then be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Physical And Chemical Properties Analysis

Benzyl (S)-(+)-Glycidyl Ether is a liquid with a density of 1.072 g/mL at 20 °C . It has an optical activity of [α]20/D +5.1°, c = 5 in toluene .

Scientific Research Applications

Biomedical Applications: Drug Delivery Systems

(S)-(+)-Benzyl glycidyl ether: is instrumental in the synthesis of polyglycerols (PG) , which are used in drug delivery systems . PGs are highly biocompatible polymers with multiple hydroxy groups on their flexible polyether backbone. This structure not only allows for further modification but also renders the polymer highly water-soluble, leading to excellent biocompatibility. The use of (S)-(+)-Benzyl glycidyl ether in PG synthesis contributes to the development of advanced biomaterials that can serve as carriers in smart drug delivery, targeting specific sites in the body to release therapeutic agents.

Protein Conjugation

The compound’s role extends to protein conjugation . The presence of reactive epoxy groups in (S)-(+)-Benzyl glycidyl ether allows for the attachment of proteins to polyglycerols, facilitating the creation of protein-polymer conjugates. These conjugates have significant potential in therapeutic applications, where they can improve the stability and efficacy of protein-based drugs.

Surface Modification

In the realm of surface modification , (S)-(+)-Benzyl glycidyl ether contributes to the development of coatings that can alter the surface properties of various materials . For instance, it can be used to create hydrophilic surfaces on medical devices, enhancing their biocompatibility and reducing the risk of rejection by the body.

Thermoresponsive Materials

The compound is also used in the creation of thermoresponsive materials . These materials can change their properties in response to temperature changes, which is valuable in biomedical applications such as tissue engineering, where materials need to respond dynamically to physiological conditions.

Regenerative Medicine

In regenerative medicine , (S)-(+)-Benzyl glycidyl ether is used to synthesize materials that possess unique homeostatic, anti-inflammatory, analgesic, and antiviral properties . These materials are promising for designing scaffolds that support tissue regeneration and healing.

Photopolymerizing Composites

The compound’s ability to react under light exposure makes it suitable for creating photopolymerizing composites . These composites can be cured using UV light, which is a critical feature for manufacturing medical devices and implants that require precise and controlled curing processes.

Hydrophilic Substrate Reactions

(S)-(+)-Benzyl glycidyl ether: is used in reactions involving extremely hydrophilic substrates, where its hydrophobic nature can facilitate reactions that would otherwise be challenging . This property is particularly useful in synthesizing compounds that require a balance of hydrophilic and hydrophobic interactions.

Polymer Science and Chemistry Education

Lastly, the synthesis and applications of (S)-(+)-Benzyl glycidyl ether serve as an excellent educational tool in polymer science and chemistry education . It provides a practical example of green chemistry concepts and the synthesis of glycerol ethers, helping students understand the principles of sustainable and environmentally friendly chemical practices.

Mechanism of Action

Target of Action

The primary target of (S)-(+)-Benzyl glycidyl ether is the epoxy group in the compound . This group is reactive and can undergo various chemical reactions, making it a key player in the compound’s mechanism of action .

Mode of Action

(S)-(+)-Benzyl glycidyl ether interacts with its targets through a process known as polymerization . This involves the reaction of the epoxy group with a catalyst, such as BF3–H2O, to form oligodiols . The polymerization reaction takes place on an active center of a certain type, leading to the formation of linear products with terminal OH groups .

Biochemical Pathways

The polymerization of (S)-(+)-Benzyl glycidyl ether affects the formation of oligoetherdiols . These compounds have functional groups in the polymer chain and can be considered as polyfunctional crosslinking agents . They are also used for carrying out reactions of polymer-analogous transformation along the functional groups of the polymer chain to create materials with a new set of properties .

Result of Action

The polymerization of (S)-(+)-Benzyl glycidyl ether results in the formation of oligodiols . These compounds are unstable at room temperature and transition from a viscous to a glassy state . The glass transition process is accompanied by the disappearance of the double bond with the retention of hydroxyl groups .

Action Environment

The action of (S)-(+)-Benzyl glycidyl ether is influenced by environmental factors such as temperature and the presence of a catalyst . For example, the polymerization reaction is carried out at room temperature . Additionally, the BF3–H2O catalytic system is used to facilitate the reaction .

Safety and Hazards

Future Directions

Benzyl (S)-(+)-Glycidyl Ether and other depolymerizable polymers have potential applications in various fields, including as triggerable delivery vehicles, recyclable and restructurable materials, disappearing or sacrificial composites, and lithographic resists . Future research directions may focus on developing new materials that can be triggered to fall apart on command, yet are stable to both acid and base .

properties

IUPAC Name |

(2S)-2-(phenylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBOILAKBSWFG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167826 | |

| Record name | Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (S)-(+)-Glycidyl Ether | |

CAS RN |

16495-13-9 | |

| Record name | (+)-Benzyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16495-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-O-Benzylglycidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016495139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What are some notable applications of (S)-(+)-Benzyl glycidyl ether in organic synthesis?

A1: (S)-(+)-Benzyl glycidyl ether serves as a key starting material for synthesizing complex molecules. For instance, it plays a crucial role in the synthesis of 4-deoxy-L-hexoses []. Researchers utilize its chirality to control the stereochemistry of the final sugar molecules, which are essential building blocks in carbohydrate chemistry. Additionally, it's employed in synthesizing 7-O-methylnigrosporolide and pestalotioprolide D, naturally occurring macrolides exhibiting cytotoxic activity against various cancer cell lines [].

Q2: How does the stereochemistry of (S)-(+)-Benzyl glycidyl ether influence its application in drug synthesis?

A2: The specific example of (S)-(+)-Benzyl glycidyl ether being used to synthesize the optical isomer (R)-(-)-5, a precursor to the enantiomer (R)-(+)-1 of the gastroprokinetic agent mosapride, highlights the importance of stereochemistry in drug development []. By utilizing the (S)-(+)-enantiomer of the glycidyl ether, researchers can selectively synthesize the desired enantiomer of the drug, which may have different pharmacological properties compared to its mirror image.

Q3: Are there any biological applications or studies involving (S)-(+)-Benzyl glycidyl ether?

A3: Yes, research demonstrates the use of Bacillus alcalophilus for the bioresolution of benzyl glycidyl ether []. This process involves the bacteria selectively transforming one enantiomer of the racemic mixture, leaving behind enriched (S)-benzyl glycidyl ether. This highlights the potential of biocatalytic approaches for obtaining enantiopure (S)-(+)-Benzyl glycidyl ether.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)